molecular formula C14H11NO3 B11869283 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- CAS No. 65239-42-1

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-

Cat. No.: B11869283
CAS No.: 65239-42-1
M. Wt: 241.24 g/mol
InChI Key: ZURAJKRGLWTIJV-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- is a complex organic compound with the molecular formula C14H11NO3. This compound is part of the benzopyrano-pyridinone family, known for its diverse biological and chemical properties. It has a unique structure that combines a benzopyran ring with a pyridinone moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-3-nitrobenzaldehyde and 4-hydroxycoumarin can be used. The reaction conditions often involve the use of catalysts like piperidine and solvents such as ethanol, followed by heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products

Scientific Research Applications

5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1Benzopyrano[2,3-b]pyridin-5-one : Lacks the methoxy and methyl groups, leading to different chemical and biological properties.
  • 9-Methoxy-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-ol : Similar structure but with a hydroxyl group instead of a ketone.
  • 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one : Contains an acetyl group, which alters its reactivity and applications.

Uniqueness

The presence of the methoxy and methyl groups in 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These modifications can enhance its biological activity and make it a valuable compound for various research and industrial applications.

Properties

CAS No.

65239-42-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3

InChI Key

ZURAJKRGLWTIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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